Octafluoro-1-pentyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Octafluoro-1-pentyl methacrylate typically involves the reaction of 1,4-difluoro-2,3-dichloromethylbenzene with methyl methacrylate in the presence of sodium octafluoropentanoate as the fluorine source . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Octafluoro-1-pentyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers and copolymers with other monomers.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, using reagents such as nucleophiles.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various electrophiles and nucleophiles.
The major products formed from these reactions include polymers and copolymers with unique properties such as high thermal stability, chemical resistance, and low surface energy .
Scientific Research Applications
Octafluoro-1-pentyl methacrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Octafluoro-1-pentyl methacrylate primarily involves its ability to form strong, stable polymers through free radical polymerization. The fluorine atoms in the compound contribute to its high chemical resistance and low surface energy, making it effective in applications that require durable and resistant materials .
Comparison with Similar Compounds
Octafluoro-1-pentyl methacrylate is unique due to its high fluorine content and the resulting properties. Similar compounds include:
2,2,3,3,4,4,5,5-Octafluoropentyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group.
1H,1H,5H-Octafluoropentyl 1,1,2,2-Tetrafluoroethyl Ether: Another fluorinated compound with different functional groups.
These compounds share some properties with this compound but differ in their specific applications and reactivity .
Properties
Molecular Formula |
C9H8F8O2 |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
1,1,2,2,3,5,5,5-octafluoropentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H8F8O2/c1-4(2)6(18)19-9(16,17)8(14,15)5(10)3-7(11,12)13/h5H,1,3H2,2H3 |
InChI Key |
PEQYJNRWYVMXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C(C(CC(F)(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.